molecular formula C11H17NO3 B14359386 Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate CAS No. 90158-43-3

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate

Cat. No.: B14359386
CAS No.: 90158-43-3
M. Wt: 211.26 g/mol
InChI Key: NRDMCRYYPGAECX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is an organic compound with the molecular formula C11H17NO3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a cyano group, a methoxy group, and a methyl group attached to a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 6-methoxy-3-methylhex-2-enal in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the α,β-unsaturated ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The α,β-unsaturated ester moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is unique due to the presence of both a cyano group and a methoxy group on the hexenoate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

90158-43-3

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate

InChI

InChI=1S/C11H17NO3/c1-4-15-11(13)10(8-12)9(2)6-5-7-14-3/h4-7H2,1-3H3

InChI Key

NRDMCRYYPGAECX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CCCOC)C#N

Origin of Product

United States

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